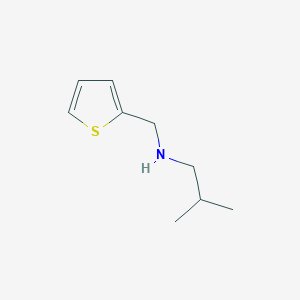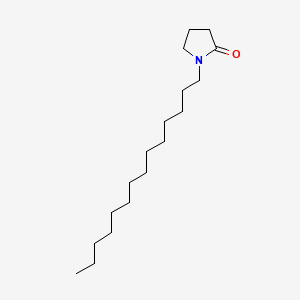
1-(Bromomethoxy)butane
Vue d'ensemble
Description
Méthodes De Préparation
1-(Bromomethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrogen bromide in the presence of a strong acid, such as sulfuric acid . This reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom.
Another method involves the Williamson Ether Synthesis, where an alkoxide nucleophile reacts with a primary alkyl halide . In this case, the alkoxide is generated by deprotonating an alcohol with a strong base like sodium hydride, and then reacting it with a bromomethane derivative to form this compound.
Analyse Des Réactions Chimiques
1-(Bromomethoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the bromine atom with a hydroxyl group to form butanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the specific reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with a hydroxide ion would yield butanol, while elimination would produce butene.
Applications De Recherche Scientifique
1-(Bromomethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(Bromomethoxy)butane exerts its effects is primarily through its reactivity as a haloalkane. It can participate in nucleophilic substitution and elimination reactions, which are fundamental processes in organic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
1-(Bromomethoxy)butane can be compared with other similar compounds, such as:
1-Bromobutane: A primary haloalkane that is also prone to S_N2 reactions and is commonly used as an alkylating agent.
2-Bromobutane: A secondary haloalkane with different reactivity due to the position of the bromine atom.
1-Bromo-4-(bromomethoxy)butane: A compound with two bromine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other haloalkanes.
Propriétés
IUPAC Name |
1-(bromomethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBCGFVAMIDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563244 | |
| Record name | 1-(Bromomethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59375-51-8 | |
| Record name | 1-(Bromomethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)

![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)



![Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3054220.png)



![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)
